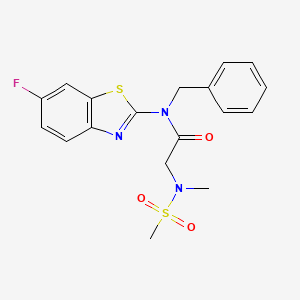

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide

Descripción

This compound is a benzothiazole derivative featuring a 6-fluoro substituent on the benzothiazole core, an N-benzyl group, and a 2-(N-methylmethanesulfonamido)acetamide side chain. The benzyl group may increase lipophilicity, aiding membrane permeability .

Propiedades

IUPAC Name |

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S2/c1-21(27(2,24)25)12-17(23)22(11-13-6-4-3-5-7-13)18-20-15-9-8-14(19)10-16(15)26-18/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDXNZYTMBDZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of Fluorine: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

N-Benzylation: The benzyl group can be introduced via nucleophilic substitution using benzyl halides.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes or as a potential therapeutic agent.

Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved can include inhibition of specific enzymes, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Key Observations :

- Electron-withdrawing groups (e.g., 6-nitro in 6d vs. 6-fluoro in the target compound) influence kinase inhibition potency. Nitro groups enhance resonance stabilization but may reduce metabolic stability compared to fluorine .

- Sulfonamide vs. sulfamoyl : The target compound’s N-methylmethanesulfonamido group offers a balance between solubility and lipophilicity, whereas dimethylsulfamoyl in other analogues shows moderate carbonic anhydrase inhibition .

- Benzyl substitution: Unique to the target compound, this group may enhance binding to hydrophobic kinase pockets compared to phenoxy or thiadiazole-thio substituents in analogues .

Kinase Inhibition

- VEGFR-2 : Compound 6d (IC50 = 0.89 µM) demonstrates that electron-withdrawing substituents (nitro) and thiadiazole-thioacetamide side chains are critical for activity. The target compound’s 6-fluoro and sulfonamido groups may offer comparable or improved binding through optimized electrostatic interactions .

- PI3K : Molecular docking studies on benzothiazole complexes (e.g., PDB 3QJZ) suggest that sulfonamide groups engage in hydrogen bonding with catalytic lysine residues. The target compound’s N-methylmethanesulfonamido side chain could mimic these interactions .

Antimicrobial Activity

2-Acetamido-substituted benzothiazoles (e.g., BTC-a) show variable activity depending on substituent polarity. The target compound’s fluorinated hydrophobic core may improve Gram-negative penetration compared to pyrimidinyl derivatives .

Enzyme Inhibition

Sulfamoyl-bearing analogues (e.g., N-(6-dimethylsulfamoyl-benzothiazol-2-yl)-2-phenoxy-acetamide) inhibit carbonic anhydrase isoforms, but the target compound’s methylmethanesulfonamido group lacks the sulfamoyl (-SO2NH2) motif required for strong CA binding .

Physicochemical and Pharmacokinetic Properties

- Solubility : Sulfonamides generally improve aqueous solubility, but the N-methylmethanesulfonamido group may reduce crystallinity compared to nitro or sulfamoyl derivatives .

- Metabolic Stability : Fluorine substitution at the 6-position likely reduces oxidative metabolism compared to nitro or methoxy groups .

Actividad Biológica

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its specific structural features:

- Molecular Formula : C₁₄H₁₄FN₃O₂S

- Molecular Weight : 299.34 g/mol

- CAS Number : 131169-64-7

The presence of the benzothiazole moiety contributes significantly to its biological activity, as this structure is often associated with various pharmacological effects.

Antibacterial Properties

Research has demonstrated that N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown a minimum inhibitory concentration (MIC) ranging from 13.0 to 24.2 μM against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 13.0 |

| Escherichia coli | 24.2 |

| Pseudomonas aeruginosa | 18.5 |

The mechanism of action for this compound is believed to involve the inhibition of bacterial cell wall synthesis. Specifically, it may target enzymes critical for cell wall integrity, disrupting essential cellular processes . Additionally, studies suggest that it may inhibit the enzyme DprE1, which is vital for the survival of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

Case Study 1: Efficacy Against Tuberculosis

In a study focusing on tuberculosis treatment, N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide demonstrated promising results in inhibiting the growth of Mycobacterium tuberculosis. The compound's ability to penetrate bacterial cells effectively allowed it to disrupt metabolic pathways crucial for bacterial survival .

Case Study 2: Comparative Analysis with Other Antibiotics

A comparative study evaluated the efficacy of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide against standard antibiotics. Results indicated that this compound had lower MIC values compared to commonly used antibiotics like penicillin and tetracycline against certain strains of bacteria .

Table 2: Comparative Efficacy of Antibiotics

| Antibiotic | MIC (μM) | Bacterial Strain |

|---|---|---|

| N-benzyl compound | 13.0 | Staphylococcus aureus |

| Penicillin | 30.0 | Staphylococcus aureus |

| Tetracycline | 25.0 | Escherichia coli |

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Optimization involves adjusting reaction parameters such as temperature, solvent choice, and catalyst use. For benzothiazole derivatives, refluxing in aprotic solvents like dichloromethane or dimethylformamide (DMF) enhances reaction efficiency . Catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve coupling reactions, while stepwise purification via crystallization (e.g., from ethanol/water mixtures) ensures high purity . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC is critical to isolate intermediates and final products .

What characterization techniques are essential to confirm the structural integrity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms benzothiazole ring substitution patterns .

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretches at ~1350–1160 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, particularly for polymorphic forms. SHELXL software is widely used for refinement .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

How can researchers design experiments to analyze the compound’s biological activity against cancer targets?

Answer:

- In vitro assays : Use cell viability assays (e.g., MTT) on cancer cell lines to measure IC₅₀ values. Compare activity with structurally similar derivatives to identify key pharmacophores .

- Enzyme inhibition studies : Employ fluorescence-based assays to test inhibition of kinases or proteases, leveraging the compound’s sulfonamide group for binding interactions .

- Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on fluorine’s role in enhancing hydrophobic interactions .

What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?

Answer:

Challenges include:

- Disorder in flexible groups : The benzyl and methanesulfonamido moieties may exhibit positional disorder. Mitigate this by collecting high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters .

- Twinning : Use SHELXD for structure solution and TWINLAW in SHELXL to model twinning .

- Hydrogen bonding ambiguity : Employ difference Fourier maps to locate H atoms and validate intermolecular interactions (e.g., N–H⋯N/S bonds) .

How can structure-activity relationship (SAR) studies be conducted to refine the compound’s efficacy?

Answer:

- Substituent variation : Synthesize analogs with modified benzyl (e.g., electron-withdrawing groups) or fluorobenzothiazole substituents. Test for changes in bioactivity .

- Pharmacophore mapping : Identify critical functional groups (e.g., 6-fluoro on benzothiazole) using 3D-QSAR models .

- Metabolic stability assays : Assess the impact of N-methylmethanesulfonamido on hepatic microsome stability via LC-MS .

How can contradictory data in synthesis protocols (e.g., solvent selection) be reconciled?

Answer:

Contradictions arise from differing reactivity of intermediates. For example:

- Polar solvents (DMF) : Favor nucleophilic substitution but may degrade acid-sensitive groups. Use low-temperature conditions (~0–5°C) .

- Non-polar solvents (CHCl₃) : Ideal for coupling reactions but require anhydrous conditions. Validate solvent choice via control experiments and DFT calculations to model reaction pathways .

What computational methods are used to predict the compound’s physicochemical properties?

Answer:

- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .

- Solubility prediction : Apply the General Solubility Equation (GSE) or COSMO-RS models, accounting for sulfonamide hydrophilicity .

- ADMET profiling : Utilize SwissADME or PreADMET to predict toxicity and metabolic pathways .

How can researchers assess the compound’s stability under physiological conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC. The 6-fluoro group may enhance resistance to acidic hydrolysis .

- Photostability testing : Expose to UV-Vis light (ICH Q1B guidelines) to detect decomposition products .

What strategies are used to study protein-ligand interactions for this compound?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions from the benzyl group .

- Cryo-EM : Resolve binding conformations in large protein complexes at near-atomic resolution .

How can regioselectivity issues in substitution reactions of the benzothiazole ring be resolved?

Answer:

- Directing group strategy : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the 6-position .

- Metal-catalyzed coupling : Use Pd-mediated Suzuki or Buchwald-Hartwig reactions for precise C–N bond formation at the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.